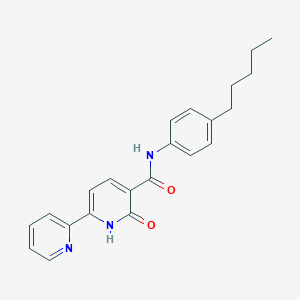![molecular formula C16H17FN6O B7532260 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7532260.png)
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of a protein kinase called VEGFR2, which is involved in the growth of blood vessels.
Wirkmechanismus
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea works by binding to the ATP-binding site of VEGFR2, which prevents the activation of the receptor. This, in turn, prevents the downstream signaling pathways that are involved in the growth of blood vessels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of VEGFR2. This inhibition prevents the growth of new blood vessels, which can be beneficial in the treatment of cancer. However, it can also have detrimental effects, such as impairing wound healing and causing hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea in lab experiments is its potency as a VEGFR2 inhibitor. This makes it an effective tool for studying the role of VEGFR2 in various biological processes. However, its potency can also be a limitation, as it can cause off-target effects and toxicity.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases that involve the growth of blood vessels. Another direction is to explore its off-target effects and potential toxicity, in order to develop safer and more effective VEGFR2 inhibitors. Finally, research could be focused on developing new synthetic routes to this compound, in order to make it more accessible for scientific research.
Synthesemethoden
The synthesis of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea involves several steps. The starting material is 3-fluoro-4-iodoaniline, which is reacted with 2,5-dimethylpyrazole in the presence of a base to form the pyrazole-3-yl-4-iodoaniline intermediate. This intermediate is then reacted with (N,N-dimethylamino)acetaldehyde dimethyl acetal to form the imidazole-1-yl-phenyl intermediate. Finally, this intermediate is reacted with N,N'-dimethylurea in the presence of a base to form the desired product.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea has been extensively studied for its scientific research applications. It is a potent inhibitor of VEGFR2, which is involved in the growth of blood vessels. Inhibition of VEGFR2 has been shown to be effective in the treatment of cancer, as it can prevent the growth of new blood vessels that are necessary for tumor growth.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O/c1-11-7-15(22(2)21-11)20-16(24)19-9-12-3-4-14(13(17)8-12)23-6-5-18-10-23/h3-8,10H,9H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCWREAOXBOFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[[4-(4-Methoxyphenyl)oxan-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7532181.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)
![1-[1-(4-fluorophenyl)pyrrolidin-3-yl]-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]methanamine](/img/structure/B7532201.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(5-methyl-1-phenyltriazol-4-yl)acetamide](/img/structure/B7532205.png)

![N-(2-methoxyethyl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7532210.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B7532226.png)
![1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532244.png)
![2-[5-(2,6-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B7532247.png)
![3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532248.png)
![3-[1-(Furan-2-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532257.png)
